molecular formula C10H14ClN3 B8814486 1-(3-Chloropyridin-2-yl)-3-methylpiperazine

1-(3-Chloropyridin-2-yl)-3-methylpiperazine

Cat. No. B8814486
M. Wt: 211.69 g/mol
InChI Key: ZIHUFGHPYQTYIP-UHFFFAOYSA-N
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Patent
US08748610B2

Procedure details

Compound A-10 can be synthesized according to method 1. Just of Scheme 1, R1 is —Cl; R2 is -Me; R3 is m-SiMe3. More specifically, compound 1 is 2,3-dichloro pyridine (6 g); compound 2 is (R)-2-methyl piperazine; the synthesized compound 3 is 3-methyl-1-(3-chloro-2-pyridyl)piperazine (8 g, yield about 93.2%).
[Compound]
Name
m-SiMe3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
[Compound]
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Si](C)(C)C1C=C(C=CC=1)N.Cl[C:13]1[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][N:14]=1.[CH3:20][C@@H:21]1[CH2:26][NH:25][CH2:24][CH2:23][NH:22]1>>[CH3:20][CH:21]1[NH:22][CH2:23][CH2:24][N:25]([C:13]2[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][N:14]=2)[CH2:26]1

Inputs

Step One
Name
m-SiMe3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=1C=C(N)C=CC1)(C)C
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Step Four
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1NCCNC1
Step Six
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound A-10 can be synthesized

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CCN1)C1=NC=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08748610B2

Procedure details

Compound A-10 can be synthesized according to method 1. Just of Scheme 1, R1 is —Cl; R2 is -Me; R3 is m-SiMe3. More specifically, compound 1 is 2,3-dichloro pyridine (6 g); compound 2 is (R)-2-methyl piperazine; the synthesized compound 3 is 3-methyl-1-(3-chloro-2-pyridyl)piperazine (8 g, yield about 93.2%).
[Compound]
Name
m-SiMe3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
[Compound]
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Si](C)(C)C1C=C(C=CC=1)N.Cl[C:13]1[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][N:14]=1.[CH3:20][C@@H:21]1[CH2:26][NH:25][CH2:24][CH2:23][NH:22]1>>[CH3:20][CH:21]1[NH:22][CH2:23][CH2:24][N:25]([C:13]2[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][N:14]=2)[CH2:26]1

Inputs

Step One
Name
m-SiMe3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=1C=C(N)C=CC1)(C)C
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Step Four
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1NCCNC1
Step Six
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound A-10 can be synthesized

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CCN1)C1=NC=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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